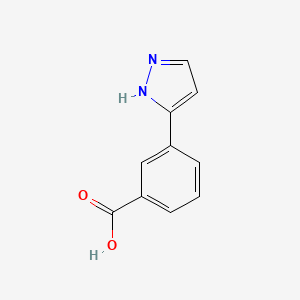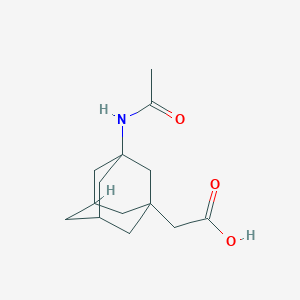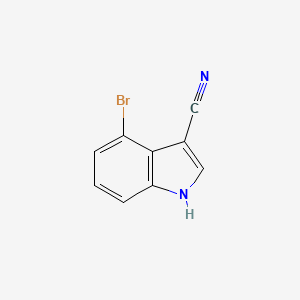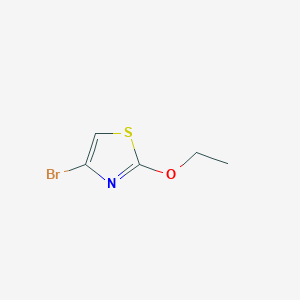
3-(1H-吡唑-5-基)苯甲酸
描述
3-(1H-pyrazol-5-yl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Benzoic acid is a simple aromatic carboxylic acid, and its derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 3-(1H-pyrazol-5-yl)benzoic acid, the synthesis would likely involve a similar strategy, where a suitable benzoic acid precursor is reacted with a hydrazine derivative to form the pyrazole ring. The papers provided do not directly describe the synthesis of 3-(1H-pyrazol-5-yl)benzoic acid, but they do discuss the synthesis of related compounds. For example, the synthesis of 3,5-dimethylpyrazole derivatives is described, which involves the functionalization of pyrazole carboxylic acids and acid chlorides with various reagents .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can adopt different conformations and exhibit various types of intramolecular and intermolecular interactions. For instance, the crystal structure of a related compound, 3,5-dimethyl-1H-pyrazole-2-hydroxy-5-(phenyldiazenyl)benzoic acid, shows intramolecular hydrogen bonding and intermolecular interactions that stabilize the crystal structure . These interactions are crucial for the molecular conformation and packing in the solid state.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, including functionalization at different positions on the ring. The reactivity of the pyrazole ring allows for the introduction of various substituents, which can significantly alter the compound's physical and chemical properties. For example, the reaction of pyrazole carboxylic acids with amines can lead to the formation of carboxamides, as demonstrated in the functionalization reactions of pyrazole-3-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure, including the nature and position of substituents on the pyrazole ring. These properties include solubility, melting point, and reactivity, which are important for the compound's applications. The spectroscopic properties, such as IR and NMR spectra, provide insights into the functional groups present and the molecular environment. Theoretical studies, such as DFT calculations, can predict the electronic structure and reactivity of these compounds . Additionally, the nonlinear optical properties of some pyrazole derivatives have been studied, indicating potential applications in materials science .
科学研究应用
Molecular Interactions and Biological Activities
Pyrazole derivatives, including those related to 3-(1H-pyrazol-5-yl)benzoic acid, have shown significant potential in pharmacology. A study by Shubhangi et al. (2019) focused on the in silico analysis and synthesis of pyrazole derivatives, demonstrating their antimicrobial activities against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Shubhangi et al., 2019).
Optical Nonlinearity and Potential NLO Materials
Chandrakantha et al. (2013) synthesized a novel series of pyrazole derivatives exhibiting significant optical nonlinearity, indicating their potential as materials for optical limiting applications. This highlights the role of such compounds in the development of new materials for photonic and optoelectronic technologies (Chandrakantha et al., 2013).
Synthesis and Characterization of Novel Derivatives
Quiroga et al. (2007) reported on the synthesis of a series of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, which were prepared via a novel solvent-free protocol. This research contributes to the development of new synthetic methodologies and the exploration of novel chemical structures (Quiroga et al., 2007).
Cytotoxicity Studies and Potential Cancer Therapeutics
In the realm of cancer research, pyrazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines. A study by McKay et al. (2016) synthesized and characterized palladium(II) and platinum(II) complexes of pyrazole-based ligands, highlighting their potential as cytotoxic agents against cancer cells (McKay et al., 2016).
Molecular Docking and Mechanistic Studies
Yıldırım et al. (2005) explored the reaction mechanisms of pyrazole derivatives, providing insights into their chemical behavior and potential applications in the design of targeted therapeutic agents (Yıldırım et al., 2005).
Structural and Thermal Analyses
Studies by Kumara et al. (2018) and Naveen et al. (2018) on pyrazole derivatives included detailed structural elucidation using X-ray crystallography and thermal analysis, contributing to our understanding of the physical properties of these compounds and their potential in material science (Kumara et al., 2018); (Naveen et al., 2018).
属性
IUPAC Name |
3-(1H-pyrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZRBZWATRFHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383762 | |
| Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-5-yl)benzoic acid | |
CAS RN |
850375-11-0 | |
| Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850375110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(1H-PYRAZOL-3-YL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR25BS8RW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)


![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)







